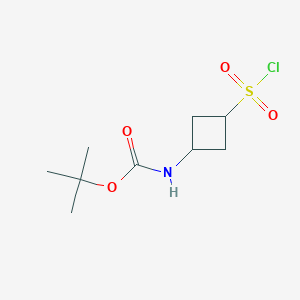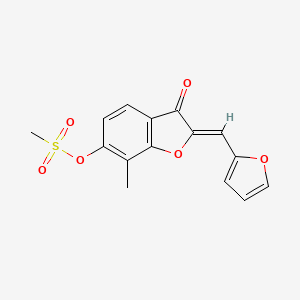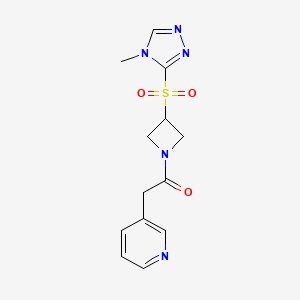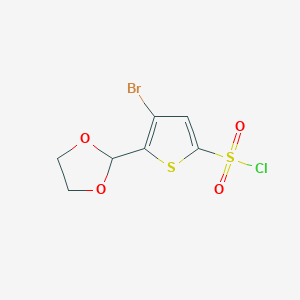![molecular formula C12H15N3O3S B2454179 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanecarboxamide CAS No. 2034586-31-5](/img/structure/B2454179.png)
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Physical And Chemical Properties Analysis
This compound is an off-white powder with a sweet aroma . It has a molecular weight of 283.35. It is slightly soluble in ethanol . More specific physical and chemical properties, such as melting point, boiling point, and solubility in various solvents, would require experimental determination.Scientific Research Applications
Chemistry and Reactions
- The compound has been studied in reactions such as the synthesis of thiolanes and cyclopropanes through 1,3-cycloadditions, displaying pathways including concerted processes and zwitterionic intermediates (Mlostoń, Huisgen, & Giera, 2002).
- It is involved in the oxidative dimerization of thioamides, a key reaction in synthesizing various thiadiazoles (Patil, Bhalerao, Dangate, & Akamanchi, 2009).
Synthesis and Derivative Applications
- Its derivatives have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, indicating potential in antimicrobial applications (Palkar et al., 2017).
- Schiff bases derived from 1,3,4-thiadiazole compounds, related to the compound , have displayed significant DNA protective ability and strong antimicrobial activity against certain strains (Gür et al., 2020).
- The compound's structure has been adapted for the creation of cysteine derivatives incorporating cyclopropyl groups, expanding its application in biochemical syntheses (Nötzel et al., 2001).
Biological and Pharmacological Research
- Various Schiff’s bases containing a thiadiazole scaffold and benzamide groups have been synthesized, showing significant anticancer activity against various human cancer cell lines (Tiwari et al., 2017).
- Derivatives of the compound have exhibited notable antioxidant properties, indicating a potential role in the development of antioxidant agents (Al-Shammary, 2012).
properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-14-10-6-5-9(13-12(16)8-3-4-8)7-11(10)15(2)19(14,17)18/h5-8H,3-4H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZSLCYXOCBINQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3CC3)N(S1(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2454096.png)
![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone](/img/structure/B2454099.png)

![4-(3-Cyclopropyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carbonyl)benzenesulfonyl fluoride](/img/structure/B2454103.png)







![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2454117.png)
![N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2454118.png)
